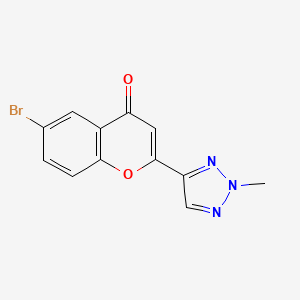
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-methyl-1H-1,2,3-triazol-4-yl group at the 2nd position, and a benzopyran-4-one core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Triazole Formation: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Cyclization: The final step involves the cyclization of the intermediate to form the benzopyran-4-one core structure. This can be achieved through various cyclization reactions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzopyran core and the triazole ring.
Cyclization and Ring-Opening: The benzopyran core can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Triazole Formation: Copper(I) catalyst, alkyne, azide
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyran derivatives, while oxidation and reduction reactions can modify the oxidation state of the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving the triazole and benzopyran moieties.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The triazole ring and benzopyran core can interact with various enzymes, receptors, and proteins, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can be compared with other benzopyran and triazole derivatives, such as:
6-Bromo-2-(1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the methyl group on the triazole ring.
2-(2-Methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the bromine atom at the 6th position.
6-Bromo-4H-1-benzopyran-4-one: Lacks the triazole ring.
The uniqueness of this compound lies in the combination of the bromine atom, triazole ring, and benzopyran core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
131924-43-1 |
|---|---|
Molekularformel |
C12H8BrN3O2 |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
6-bromo-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI-Schlüssel |
LTOJGSFWCFWGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


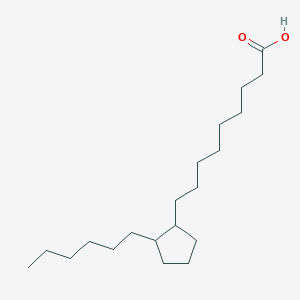
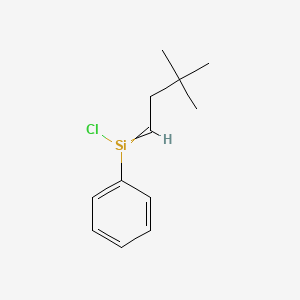
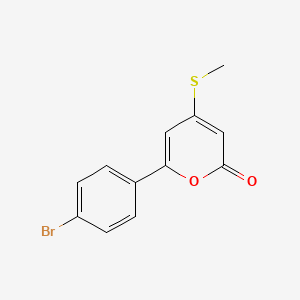
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)

![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)

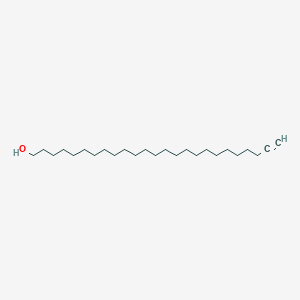
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
